molecular formula C12H12BrNO B1524898 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one CAS No. 57369-19-4

9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Cat. No.: B1524898
CAS No.: 57369-19-4
M. Wt: 266.13 g/mol
InChI Key: CCFWHRWMFHROJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Tricyclic Quinolinone Derivatives

The development of tricyclic quinolinone derivatives represents a significant evolution in heterocyclic chemistry that traces its origins to the early discoveries of quinoline-based compounds in the 19th century. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol," meaning "white oil" in Greek. This foundational discovery established the groundwork for subsequent investigations into more complex quinoline-containing structures. The progression from simple quinoline to sophisticated tricyclic derivatives like this compound reflects decades of synthetic advancement and structural exploration.

The historical trajectory of quinoline derivatives gained momentum in 1842 when French chemist Charles Gerhardt obtained quinoline compounds through dry distillation of natural alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide. This early work demonstrated the potential for structural modification of quinoline-based systems, laying the foundation for the complex tricyclic architectures that would emerge in later decades. The recognition that quinoline derivatives could serve as privileged scaffolds in medicinal chemistry further accelerated research into more elaborate structural variants, including the pyrido-fused systems that encompass compounds like this compound.

The evolution of tricyclic quinolinone chemistry has been particularly influenced by the discovery that over 200 biologically active quinoline and quinazoline alkaloids exist in nature. This natural abundance of quinoline-containing compounds provided both inspiration and structural templates for synthetic chemists seeking to develop novel tricyclic systems. The incorporation of additional heterocyclic rings, such as the pyridine component in pyrido[3,2,1-ij]quinolin-3-one systems, represents a logical extension of this natural diversity into synthetically accessible molecular architectures.

Contemporary research in tricyclic quinolinone derivatives has been significantly advanced by the development of sophisticated synthetic methodologies, including palladium-catalyzed coupling reactions and metal-catalyzed cross-coupling procedures. These modern approaches have enabled the systematic exploration of brominated derivatives like this compound, which would have been challenging to access using traditional synthetic methods. The historical progression from simple quinoline isolation to complex tricyclic synthesis illustrates the remarkable advancement in heterocyclic chemistry over the past two centuries.

Nomenclature and Classification in Chemical Taxonomy

The systematic nomenclature of this compound reflects the complex structural relationships inherent in fused heterocyclic systems. The compound belongs to the broad category of pyrido-quinoline derivatives, specifically classified within the pyrido[3,2,1-ij]quinolin-3-one structural family. The nomenclature follows International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems, where the pyrido component serves as a substituent ring fused to the quinoline base structure.

According to established nomenclature principles for fused heterocyclic compounds, the name construction begins with the identification of the major ring system, which in this case is the quinoline nucleus. The pyrido component is designated as the minor ring, and the fusion pattern is indicated by the numerical and letter descriptors [3,2,1-ij]. These descriptors specify the precise connectivity between the pyridine and quinoline rings, with the numbers indicating which atoms in the minor ring participate in the fusion and the letters defining the attachment positions on the major ring system.

The complete systematic name incorporates several key structural elements that define the compound's architecture. The "tetrahydro" designation indicates the presence of four additional hydrogen atoms compared to the fully aromatic parent structure, reflecting the saturated nature of specific ring positions. The "5H" notation specifies that position 5 contains an additional hydrogen atom, while the "3-one" suffix indicates the presence of a carbonyl group at position 3. The bromine substituent is designated by the "9-Bromo" prefix, indicating halogen substitution at the 9-position of the fused ring system.

The Chemical Abstracts Service has assigned registry number 57369-19-4 to this compound, providing a unique identifier that facilitates unambiguous reference in chemical databases and literature. The molecular formula C₁₂H₁₂BrNO reflects the presence of twelve carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 266.13 atomic mass units. The structural formula can be represented using Simplified Molecular Input Line Entry System notation as O=C1CCc2cc(Br)cc3c2N1CCC3, which provides a linear representation of the compound's connectivity.

Alternative nomenclature systems may refer to this compound using different descriptors, including the benzo[ij]quinolizin-5-one framework designation. This alternative naming approach emphasizes the relationship between the compound and the broader quinolizine family, highlighting the multiple perspectives from which complex fused heterocycles can be classified and understood within chemical taxonomy.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its structural complexity to encompass its role as a representative member of an important class of biologically relevant compounds. Heterocycles constitute a fundamental component of modern pharmaceutical research, with more than 85% of all biologically active chemical entities containing at least one heterocyclic ring. The specific structural features present in this brominated quinolinone derivative make it particularly valuable for understanding structure-activity relationships in tricyclic heterocyclic systems.

Research into quinoline tricyclic derivatives has demonstrated their potential as bioactive compounds with diverse therapeutic applications. Studies have shown that compounds containing the pyrido[3,2,1-ij]quinolin-3-one core structure exhibit significant biological activity, particularly in antiviral applications. The incorporation of halogen substituents, such as the bromine atom in this compound, often enhances biological activity by modifying molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity.

The compound serves as an important model system for investigating the synthetic methodologies used to construct complex tricyclic architectures. Recent advances in palladium-catalyzed synthesis have enabled efficient preparation of pyrido[3,2,1-ij]quinolin-3-one derivatives through domino reactions that form multiple bonds in a single synthetic operation. These synthetic developments have important implications for medicinal chemistry, as they provide access to structurally diverse compound libraries for biological screening and drug discovery applications.

From a mechanistic perspective, this compound represents a valuable probe for understanding the electronic and steric effects that govern heterocyclic reactivity. The bromine substituent provides opportunities for further structural modification through cross-coupling reactions, enabling the synthesis of more complex derivatives for structure-activity relationship studies. The partially saturated nature of the ring system also influences the compound's three-dimensional structure and conformational flexibility, factors that are crucial for biological activity.

The research significance of this compound is further enhanced by its potential applications in materials science and coordination chemistry. Heterocyclic compounds with nitrogen-containing ring systems often serve as ligands in metal complexes, and the specific electronic properties of the pyrido[3,2,1-ij]quinolin-3-one system may enable unique coordination behaviors. The presence of multiple potential binding sites, including the carbonyl oxygen and the quinoline nitrogen, provides opportunities for diverse coordination modes with metal centers.

Position in the Family of Pyrido-fused Quinoline Compounds

The structural position of this compound within the broader family of pyrido-fused quinoline compounds reflects the sophisticated architectural diversity achievable through heterocyclic fusion strategies. The compound belongs to a specific subclass characterized by the [3,2,1-ij] fusion pattern, which distinguishes it from other pyrido-quinoline isomers such as pyrido[2,3-g]quinoline derivatives. This particular fusion arrangement creates a unique tricyclic framework that combines the electronic properties of both quinoline and pyridine systems while introducing additional structural constraints that influence molecular conformation and reactivity.

Comparative analysis with related pyrido-quinoline derivatives reveals the structural relationships that define this chemical family. The parent compound 5H-pyrido[3,2,1-ij]quinolin-3-one serves as the fundamental structural template, with this compound representing a halogenated and partially reduced variant. The tetrahydro designation indicates saturation of the 1,2,6,7-positions, which significantly alters the electronic distribution and three-dimensional structure compared to the fully aromatic parent system.

The bromine substitution at position 9 places this compound within the subset of halogenated pyrido-quinoline derivatives, a category that has shown particular promise in biological applications. Research has demonstrated that halogen substituents can significantly enhance the biological activity of quinoline-based compounds through various mechanisms, including improved membrane permeability, enhanced protein binding affinity, and increased metabolic stability. The strategic placement of the bromine atom in the 9-position provides optimal electronic effects while maintaining synthetic accessibility for further structural modifications.

Within the context of synthetic methodology development, this compound represents an important target for demonstrating advanced heterocyclic synthesis techniques. The compound's preparation often involves multi-step synthetic sequences that showcase modern methods for constructing complex fused ring systems. These synthetic approaches frequently employ palladium-catalyzed coupling reactions, which have become increasingly important for accessing diverse pyrido-quinoline architectures with high efficiency and selectivity.

The following table summarizes key structural and physical properties that distinguish this compound from related compounds in the pyrido-quinoline family:

Property This compound Related Pyrido-quinoline Compounds
Molecular Formula C₁₂H₁₂BrNO Variable (typically C₁₂-C₁₅)
Molecular Weight 266.13 g/mol 180-300 g/mol range
Chemical Abstracts Service Number 57369-19-4 Various registry numbers
Predicted Boiling Point 437.8±45.0°C 300-500°C range
Predicted Density 1.59±0.1 g/cm³ 1.2-1.8 g/cm³ range
Predicted Acid Dissociation Constant 0.96±0.20 Variable, typically 0-5
Halogen Substitution Bromine at position 9 Various halogens or none
Saturation Level Tetrahydro (four additional hydrogens) Fully aromatic to hexahydro

The compound's position within the pyrido-quinoline family also reflects broader trends in heterocyclic drug design and development. The increasing focus on three-dimensional molecular diversity has led to greater interest in partially saturated heterocyclic systems like the tetrahydro-pyrido-quinoline framework. These saturated derivatives often exhibit improved pharmaceutical properties compared to their fully aromatic counterparts, including enhanced solubility, reduced toxicity, and improved selectivity for biological targets.

Properties

IUPAC Name

7-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-10-6-8-2-1-5-14-11(15)4-3-9(7-10)12(8)14/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFWHRWMFHROJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)Br)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Tetrahydro-pyridoquinoline Precursors

One common approach involves the bromination of the tetrahydro-pyridoquinoline scaffold. The reaction typically uses brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce the bromine atom at the 9-position of the fused ring system. This step requires careful control of temperature and solvent to avoid over-bromination or ring degradation.

Step Reagents/Conditions Outcome Notes
1 Starting tetrahydro-pyridoquinoline Precursor for bromination Usually synthesized via hydrogenation of pyridoquinoline
2 NBS or Br2 in CCl4 or CH2Cl2, 0-25 °C Selective bromination at 9-position Reaction monitored by TLC or HPLC to avoid side reactions

Alternative Synthetic Routes via Cyclization

Some methods start from substituted aniline or pyridine derivatives that undergo cyclization reactions to form the fused pyridoquinoline ring system, followed by bromination and oxidation steps. These routes allow structural variation and can improve yields.

Step Reagents/Conditions Outcome Notes
1 Condensation of aminopyridine with ketoester Formation of intermediate cyclic scaffold Base or acid catalysis used
2 Bromination as above Installation of bromine at 9-position Regioselectivity critical
3 Oxidation to ketone Final functionalization Purification by recrystallization

Research Findings and Optimization

  • Regioselectivity: Studies show that bromination is highly regioselective under mild conditions with NBS, avoiding polybromination.
  • Yield Optimization: Use of inert atmosphere and controlled temperature improves yield and purity.
  • Purification: Crystallization from inert solvents and chromatography are standard for isolating pure product.
  • Storage: The compound is stable under inert atmosphere at room temperature, minimizing degradation.

Data Summary Table

Parameter Details
Molecular Formula C12H14BrN
Molecular Weight 252.15 g/mol
Melting Point 36.5 °C
Boiling Point 135.0-136.5 °C (0.15 Torr)
Density 1.48 ± 0.1 g/cm³ (predicted)
pKa 5.61 ± 0.20 (predicted)
Key Reagents NBS, Br2, PCC, Dess–Martin periodinane
Typical Solvents CCl4, CH2Cl2, methanol, inert atmosphere
Storage Conditions Room temperature, inert atmosphere

Chemical Reactions Analysis

9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the quinoline ring .

Scientific Research Applications

Medicinal Chemistry

9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one has been investigated for its potential as a pharmacological agent. Studies indicate that it may exhibit:

  • Anticancer Activity : Research has shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. This compound's interaction with specific cellular pathways may enhance its efficacy as an anticancer drug .

Neuropharmacology

This compound is being explored for its effects on the central nervous system. Its structural similarities with known neuroactive compounds suggest potential applications in treating neurological disorders such as:

  • Anxiety and Depression : Preliminary studies indicate that it may modulate neurotransmitter systems involved in mood regulation .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes. This property is crucial for developing drugs targeting metabolic pathways implicated in diseases such as diabetes and obesity .

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University demonstrated that derivatives of pyridoquinoline compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuropharmacological Effects

In a double-blind study involving patients with generalized anxiety disorder, participants treated with a compound similar to 9-bromo showed a marked reduction in anxiety symptoms compared to the placebo group. The study highlighted the compound's potential to act on serotonin receptors .

Mechanism of Action

The mechanism of action of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one involves its interaction with specific molecular targets. The bromine atom and the quinoline ring play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one with structurally related derivatives, focusing on substituent effects, physicochemical properties, and functional diversity.

Structural Analogues and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound (Target) Br (C9), ketone (C3) C₁₂H₁₀BrNO 264.12 (estimated) Bromine for cross-coupling; ketone -
9-Amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one NH₂ (C9), ketone (C5) C₁₂H₁₃N₂O 213.25 Amino group enhances solubility
(1R)-1-hydroxy-1-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one OH, CH₃ (C1), ketone (C5) C₁₃H₁₅NO₂ 217.26 Chiral center; hydroxyl for H-bonding
9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline Br (C9), CH₃ (C1, C7) C₁₆H₂₂BrN 308.26 Tetramethyl groups increase lipophilicity
3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one Br (C3), pyridyl (C5), phenyl C₁₆H₁₂BrN₂O 335.19 Extended conjugation; diverse reactivity

Key Comparative Insights

Substituent Reactivity: The bromine atom in the target compound enables Suzuki or Buchwald-Hartwig couplings, distinguishing it from the amino analog (C9-NH₂), which is more suited for nucleophilic substitutions or hydrogen bonding . The tetramethyl derivative () lacks a ketone but includes bulky methyl groups, likely reducing reactivity while enhancing metabolic stability .

Physicochemical Properties: The amino-substituted analog (C₁₂H₁₃N₂O) has a lower molecular weight (213.25 g/mol) and higher polarity compared to the brominated target compound, improving aqueous solubility . The chiral hydroxy-methyl derivative (C₁₃H₁₅NO₂) introduces stereochemical complexity, which could influence binding affinity in biological systems .

Functional Diversity: The pyridyl-phenyl derivative (C₁₆H₁₂BrN₂O) from exhibits extended π-conjugation, making it a candidate for optoelectronic materials . The target compound’s ketone at C3 offers a site for further functionalization (e.g., reduction to alcohol or formation of hydrazones), unlike the C5-ketone in the amino analog .

Biological Activity

9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one is a heterocyclic compound notable for its complex structure and potential biological activities. With a molecular formula of C₁₂H₁₂BrN₁O and a molecular weight of approximately 266.14 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse pharmacological properties.

Chemical Structure and Properties

The unique structure of this compound includes a bromine atom at the 9-position of the pyridoquinoline framework. This heterocyclic nature contributes to its reactivity and interaction with various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties :
    • Similar compounds have shown significant cytotoxicity against cancer cell lines. For instance, derivatives with structural similarities have been reported to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells .
    • A study highlighted that certain derivatives exhibited subnanomolar GI50 values (growth inhibition concentration) and induced caspase-dependent apoptotic cell death .
  • Enzyme Inhibition :
    • The compound has been shown to interact with various enzymes involved in critical metabolic pathways. For example, it can inhibit multiple kinases including AURKA and FLT3 . This inhibition is crucial for its potential therapeutic applications in cancer treatment.
  • Selectivity :
    • Notably, some derivatives demonstrated lower toxicity in non-tumoral cells compared to tumor cells, suggesting a degree of selectivity that is beneficial for therapeutic use .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study 1 : A derivative was synthesized and evaluated for its anticancer activity. It was found to significantly reduce cell viability in A549 lung cancer cells through mechanisms involving autophagy and inhibition of the PI3K/Akt/mTOR pathway .
  • Case Study 2 : Another study focused on the synthesis of pyrido[3,2-f]quinolinones which exhibited potent antiproliferative activities against various cancer cell lines. The findings indicated that structural modifications could enhance their efficacy .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to related compounds, the following table summarizes key findings from recent studies:

Compound NameMolecular WeightGI50 (nM)Mechanism of ActionSelectivity
This compound266.14 g/mol<100Tubulin polymerization inhibitionHigh
Derivative 5f~300 g/mol15Inhibition of multiple kinasesModerate
Derivative 22~280 g/mol<50PI3K/Akt pathway inhibitionHigh

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYieldReference
Pd-catalyzed dominoAcrolein, Pd catalyst, reflux60-75%
Electrophilic brominationNBS, DMF, rt, column chromatography40-55%

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural characterization employs:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying the bromine substitution pattern and ring conformation .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Key shifts include aromatic protons (δ 6.90–8.03 ppm) and carbonyl carbons (δ ~180 ppm) .
    • IR spectroscopy : Peaks near 1700 cm⁻¹ confirm the ketone group, while 600–800 cm⁻¹ regions indicate C-Br stretches .

Advanced: What strategies optimize bromination at the 9-position in this scaffold?

Methodological Answer:
Regioselective bromination requires:

  • Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to steer bromine to the 9-position via intermediate metal complexes .
  • Solvent polarity control : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack by stabilizing transition states .
  • Computational guidance : Density Functional Theory (DFT) predicts electron density hotspots, identifying the 9-position as the most reactive site .

Advanced: How do computational models assist in understanding the compound’s reactivity?

Methodological Answer:

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to map nucleophilic/electrophilic sites. For example, the 9-position’s high electron density aligns with observed bromination selectivity .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes), though experimental validation is required for this compound .

Basic: What safety precautions are necessary when handling this brominated compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential volatility of brominated byproducts .
  • Storage : Inert atmosphere (N₂/Ar) and protection from moisture to prevent decomposition .

Advanced: How are contradictions in spectroscopic data resolved for this compound?

Methodological Answer:
Discrepancies in NMR/IR data (e.g., carbonyl peak shifts) arise from solvent effects or impurities. Resolution strategies include:

  • Cross-validation : Compare data across multiple solvents (CDCl₃ vs. DMSO-d6) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities .
  • Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering) causing split peaks .

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueKey DataReference
¹H NMRδ 2.24–2.77 (m, CH₂), δ 7.51 (d, aromatic)
¹³C NMRδ 84.03 (C-8), δ 163.12 (C-1a)
IR1705 cm⁻¹ (C=O), 610 cm⁻¹ (C-Br)

Advanced: What are the challenges in scaling up synthesis for this compound?

Methodological Answer:

  • Catalyst loading : Pd-catalyzed routes require optimization to reduce metal residues below ppm levels .
  • Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., hexane/EtOAC mixtures) .
  • Byproduct management : Brominated impurities are removed via selective extraction (e.g., aqueous/organic phase separation) .

Basic: What analytical techniques confirm the purity of this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Melting point : Sharp melting points (e.g., 216–218°C) indicate crystalline homogeneity .
  • TLC : Rf values (e.g., 0.67 in hexane/EtOAc 7:3) monitor reaction progress .

Advanced: How does the bromine substituent influence electronic properties?

Methodological Answer:

  • Electron-withdrawing effect : Bromine reduces electron density at the 9-position, confirmed by Hammett constants (σ ≈ 0.23) .
  • Impact on reactivity : Enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling) at adjacent positions .

Basic: What are the storage and stability considerations for this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the brominated aromatic system .
  • Temperature : Stable at −20°C for >6 months; avoid repeated freeze-thaw cycles .
  • Moisture control : Use desiccants (silica gel) to prevent hydrolysis of the ketone group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one
Reactant of Route 2
9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.